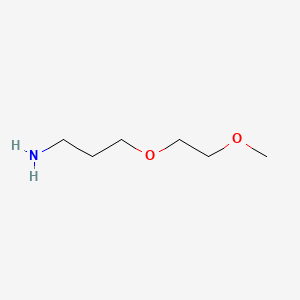

3-(2-Methoxyethoxy)propylamine

Beschreibung

Overview of Aliphatic Ether Amines in Polymer and Materials Science

Aliphatic ether amines represent a significant class of compounds in polymer and materials science, primarily utilized for their role as curing agents, surfactants, and as building blocks for more complex polymer structures. The presence of both an amine and an ether group within the same molecule imparts a dual functionality that influences the properties of the resulting materials.

In the realm of polymer science, aliphatic ether amines are extensively used as curing agents for epoxy resins. The amine groups react with the epoxide rings of the resin, leading to the formation of a cross-linked polymer network. The ether linkages within the amine structure introduce flexibility into the polymer backbone, which can enhance the toughness and impact strength of the cured epoxy. This is a desirable characteristic in applications such as coatings, adhesives, and composites where mechanical performance is critical. Compared to simple aliphatic amines, ether-containing amines can also offer improved color stability and reduced carbonation tendencies in the final product. However, they may exhibit slower reaction kinetics.

In materials science, the surfactant properties of aliphatic ether amines are of particular interest. The amine head group provides hydrophilicity and a site for chemical interaction, while the aliphatic ether tail offers a degree of lipophilicity. This amphiphilic nature allows them to be effective as emulsifiers, dispersants, and corrosion inhibitors. For instance, acid salts of primary aliphatic ether amines have been found to be effective collectors in the froth flotation process for mineral separation.

The synthesis of polymers can also directly incorporate aliphatic ether amines to modify the final properties of the material. For example, they can be used in the synthesis of polyamides and polyimides, where the ether linkage can improve solubility and processability without significantly compromising thermal stability. The general structure of aliphatic ether primary amines can be represented as R-O-R'-NH₂, where R is an alkyl group and R' is an alkylene group.

Structural Considerations of the Methoxyethoxypropylamine Moiety

The 3-(2-Methoxyethoxy)propylamine molecule possesses a distinct structure that dictates its chemical behavior and suitability for various applications. Its chemical formula is C₆H₁₅NO₂, and its structure consists of a propyl amine chain with a methoxyethoxy group attached at the 3-position.

Key Structural Features:

Primary Amine Group (-NH₂): This functional group is a primary site of reactivity. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to react with a variety of electrophiles. In the context of polymer chemistry, this primary amine can react with two epoxy groups, enabling it to act as a cross-linking agent.

Ether Linkage (-O-): The presence of two ether linkages in the methoxyethoxy group introduces flexibility into the molecule. This is due to the low rotational barrier around the C-O bonds. When incorporated into a polymer chain, this flexibility can translate to improved mechanical properties, such as increased toughness and lower brittleness. The ether groups also contribute to the compound's polarity and can influence its solubility and interaction with other polar molecules and surfaces.

Propyl Chain (-CH₂CH₂CH₂-): This three-carbon chain acts as a spacer between the reactive amine group and the methoxyethoxy tail. The length and flexibility of this chain can influence the geometry and cross-linking density when used in polymerization reactions.

The combination of these features results in a molecule with a unique balance of reactivity, flexibility, and polarity. These characteristics are central to its performance in the research and applications discussed in the following section.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 205-207 °C |

| Density | 0.96 g/cm³ |

| Solubility | Soluble in water and many organic solvents |

Note: The properties listed are typical values and may vary depending on the source and purity.

Current Research Trajectories Pertaining to this compound

Current research involving this compound is primarily focused on its application as a specialized chemical intermediate and a building block in the synthesis of functional materials. While extensive academic research specifically on this compound is not widely published, its utility can be inferred from patent literature and its inclusion in chemical supplier portfolios for research and development.

One of the key areas of application is in the synthesis of complex organic molecules. For instance, it is used as an intermediate in the production of certain dyes. The primary amine group allows for diazotization and subsequent coupling reactions, which are fundamental steps in the synthesis of azo dyes.

In the field of materials science, research is exploring the use of this compound and similar aliphatic ether amines as corrosion inhibitors. The amine group can adsorb onto metal surfaces, forming a protective film that inhibits the corrosion process. The ether linkage can enhance the stability and effectiveness of this film in various environments.

A significant area of application, as indicated by patent literature, is in the production of the compound itself through specific synthesis routes. One described method involves the reaction of ethylene (B1197577) glycol monomethyl ether with acrylonitrile (B1666552), followed by the reduction of the resulting nitrile to form this compound. researchgate.net This suggests an industrial demand for this compound as a precursor for other chemical products.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methoxyethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVOCGNHYMDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71782-42-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71782-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0068941 | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54303-31-0 | |

| Record name | 3-(2-Methoxyethoxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 2 Methoxyethoxy Propylamine

Established Synthetic Routes for Ether Amine Production

The industrial production of 3-(2-Methoxyethoxy)propylamine and related ether amines typically follows well-established synthetic pathways that are both scalable and economically viable. These routes begin with readily available alkoxyether precursors and transform them into the desired primary amines.

A predominant method for synthesizing this compound involves a two-step process starting with an alkoxyether precursor. google.com The first step is a cyanoethylation reaction, a specific type of Michael addition, where an alcohol is reacted with acrylonitrile (B1666552). In the case of this compound synthesis, the precursor is 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether). google.com

This addition reaction is typically catalyzed by a base, such as sodium methoxide (B1231860), to deprotonate the alcohol, forming a more nucleophilic alkoxide. google.com The resulting nucleophile then attacks the electron-deficient β-carbon of acrylonitrile. To prevent the polymerization of acrylonitrile, an inhibitor like hydroquinone (B1673460) is often added. google.com This reaction yields an intermediate compound, 3-(2-methoxyethoxy)propionitrile. google.com

Another established, more direct route for producing amines from alcohols is catalytic amination. google.com This process involves reacting an alcohol with ammonia (B1221849), often in the presence of hydrogen, over a heterogeneous catalyst at elevated temperature and pressure. google.com For instance, 3-methoxypropanol can be converted to 3-methoxypropylamine (B165612) using a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor. google.com This direct amination strategy offers an alternative pathway for ether amine synthesis, potentially reducing the number of synthetic steps.

Table 1: Cyanoethylation of 2-Methoxyethanol

| Reactants | Catalyst/Inhibitor | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methoxyethanol, Acrylonitrile | Sodium Methoxide, Hydroquinone | Molar Ratio (Alcohol:Acrylonitrile) 1:1-1.1, Temp: 25-30 °C | 3-(2-Methoxyethoxy)propionitrile | google.com |

The second critical step in the common synthesis of this compound is the reduction of the nitrile group in the 3-(2-methoxyethoxy)propionitrile intermediate. google.com This transformation is achieved through catalytic hydrogenation. The nitrile is reacted with hydrogen gas under pressure in the presence of a metal catalyst. google.com

Commonly employed catalysts for this type of reduction include sponge cobalt or Raney nickel. googleapis.com The reaction converts the cyano group (-C≡N) into a primary amine group (-CH₂NH₂), yielding the final product, this compound. google.com The crude product is then typically purified by distillation to remove any remaining starting materials, byproducts, or solvent. google.com

This method is a specific application of the broader strategy of synthesizing amines by reducing nitrogen-containing functional groups. libretexts.org Another general approach is reductive amination, where an aldehyde or ketone reacts with ammonia or an amine to form an imine, which is then reduced to an amine. libretexts.org While not the primary route for this compound, it is a fundamental technique in amine synthesis. libretexts.org

Novel Approaches in this compound Synthesis

The choice of catalyst is crucial for both steps of the synthesis. For the initial cyanoethylation, while traditional bases like sodium methoxide are effective, research into solid bases or alternative catalytic systems aims to simplify catalyst removal and improve handling. google.com

For the critical hydrogenation step, significant efforts are directed toward developing more robust and selective catalysts. Sponge cobalt catalysts are cited for their effectiveness in the hydrogenation of cyanoethylated alcohols. googleapis.com Research has also explored bimetallic catalysts, such as a copper-cobalt catalyst supported on a mixture of alumina (B75360) and diatomaceous earth (Cu-Co/Al2O3-diatomite), for the direct amination of alkoxy alcohols. google.com Such catalysts are designed to improve conversion rates and selectivity towards the primary amine, minimizing the formation of secondary or tertiary amine byproducts. google.com

Furthermore, research into noble-metal-free catalysts, such as heterogeneous nickel nanoparticle catalysts supported on aluminum oxide (Al₂O₃), has shown promise for the direct synthesis of primary amines from alcohols and ammonia under relatively mild conditions. acs.org These systems are advantageous as they avoid more expensive precious metal catalysts and can be recovered and reused. acs.org The activity of these catalysts is often linked to the metallic state of the nickel and the acid-base properties of the support material. acs.org

Table 2: Examples of Catalysts in Ether Amine Synthesis

| Reaction Type | Catalyst System | Precursors | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Amination | Cu-Co/Al₂O₃-diatomite | 3-Methoxypropanol, Ammonia, Hydrogen | Continuous process, high conversion rate | google.com |

| Direct Amination | Ni/Al₂O₃ | Aliphatic Alcohols, Ammonia | Noble-metal-free, reusable | acs.org |

| Nitrile Hydrogenation | Sponge Cobalt | Cyanoethylated Alcohols, Hydrogen | Improved process for producing etheramines | googleapis.com |

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. ccdcindia.com In the context of this compound synthesis, this can involve shifting from traditional batch reactors to continuous flow systems. google.comccdcindia.com

A continuous process, as described for the synthesis of 3-methoxypropylamine, utilizes a fixed-bed reactor where the vaporized reactants are passed over the solid catalyst. google.com This approach offers several advantages over batch processing, including better temperature control, more consistent product quality, and higher productivity for a given reactor volume. ccdcindia.com The system allows for the separation and recycling of unreacted materials and byproducts, which reduces waste and lowers raw material consumption. google.com The integration of reaction and separation units, for example, by using a multifunctional distillation column, can further simplify the process, reduce capital costs, and lower energy consumption. ccdcindia.com

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving selectivity. The synthesis of this compound via cyanoethylation and subsequent reduction involves two distinct mechanistic pathways.

The first step, the reaction between 2-methoxyethanol and acrylonitrile, is a base-catalyzed Michael addition. The mechanism proceeds as follows:

Deprotonation: The basic catalyst (e.g., sodium methoxide, CH₃O⁻) removes the acidic proton from the hydroxyl group of 2-methoxyethanol, forming a 2-methoxyethoxide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The 2-methoxyethoxide anion attacks the β-carbon of acrylonitrile. The π-electrons of the carbon-carbon double bond shift to the α-carbon, and the π-electrons of the cyano group shift onto the nitrogen atom, forming a resonance-stabilized carbanion intermediate.

Protonation: The intermediate is protonated by a proton source in the reaction mixture (such as the methanol (B129727) formed from the catalyst), regenerating the catalyst and yielding the neutral product, 3-(2-methoxyethoxy)propionitrile.

The second step is the catalytic hydrogenation of the nitrile group. The mechanism for this reduction on a metal surface (like cobalt or nickel) is generally understood to involve these key stages:

Adsorption: Both the nitrile, 3-(2-methoxyethoxy)propionitrile, and hydrogen (H₂) adsorb onto the surface of the metal catalyst. The H-H bond in hydrogen is weakened or broken, forming reactive metal-hydride species.

Stepwise Hydrogenation: The nitrile group undergoes a stepwise addition of hydrogen atoms. The C≡N triple bond is sequentially reduced, first to an imine intermediate (C=NH) which remains adsorbed on the catalyst surface.

Amine Formation and Desorption: The imine intermediate is further hydrogenated to the primary amine, this compound. Once fully formed, the product molecule desorbs from the catalyst surface, freeing up the active site for another reaction cycle.

This mechanistic understanding allows for the rational selection of catalysts and reaction conditions to favor the formation of the desired primary amine and minimize the potential for side reactions, such as the formation of secondary amines from the reaction between the product and the imine intermediate.

Kinetic Studies of Amine Synthesis Pathways

The synthesis of this compound commences with the base-catalyzed Michael addition of 2-methoxyethanol to acrylonitrile, a reaction known as cyanoethylation. Kinetic studies of the cyanoethylation of various alcohols have revealed that the reaction is first-order with respect to both acrylonitrile and the alkoxide anion catalyst. acs.org The nucleophilic species in this reaction is the alkoxide ion (RO⁻), not the alcohol molecule itself (ROH). acs.org

The reaction rate can be described by the following equation:

Rate = k[Acrylonitrile][RO⁻]

where k is the second-order rate constant.

The choice of catalyst and solvent significantly influences the reaction kinetics. Studies on the cyanoethylation of alcohols using different alkali metal alkoxides have shown that the nature of the cation affects the rate of reaction. For instance, in the cyanoethylation of methanol, the rate constants vary with the catalyst used (CH₃OLi, CH₃ONa, CH₃OK). acs.org

Table 1: Kinetic Data for the Cyanoethylation of Various Alcohols Interactive table available in the online version.

| Alcohol | Catalyst | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Methanol | CH₃ONa | 25 | Data not specified | 14.8 |

| Ethanol | C₂H₅ONa | 25 | Data not specified | 15.5 |

| n-Propanol | n-C₃H₇ONa | 25 | Data not specified | 15.2 |

Data adapted from kinetic studies on the cyanoethylation of alcohols. acs.org

The activation energies for the cyanoethylation of primary alcohols are generally in the range of 14-16 kcal/mol. acs.org It is expected that the cyanoethylation of 2-methoxyethanol would exhibit similar kinetic behavior, being a primary alcohol. The presence of the ether linkage in 2-methoxyethanol is not expected to introduce significant steric hindrance that would drastically alter the reaction mechanism or kinetics compared to other primary alcohols.

The second step in the synthesis is the hydrogenation of the intermediate, 3-(2-methoxyethoxy)propionitrile, to yield this compound. This is a catalytic hydrogenation process, typically carried out using catalysts such as Raney nickel, palladium, or platinum. researchgate.net The reaction is complex and can lead to the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with the intermediate imine. researchgate.net The selectivity towards the primary amine is a critical aspect of this step and is influenced by reaction conditions such as temperature, pressure, and the choice of catalyst. researchgate.net

Computational Analysis of Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex chemical reactions, including the synthesis of amines. For the hydrogenation of nitriles, computational studies have provided significant insights into the nature of the reaction intermediates and the role of the catalyst.

A key area of investigation has been the interaction of the nitrile group with the catalyst surface. For instance, DFT calculations on the hydrogenation of nitriles over nickel catalysts have shown that the catalytic activity is significantly influenced by the structure of the catalyst at the atomic level. Studies on Ni-based catalysts have revealed the importance of having both metallic nickel (Ni⁰) sites and partially oxidized nickel (Niδ+) sites for efficient hydrogenation. acs.org

The proposed mechanism, supported by computational analysis, involves the following key steps:

Adsorption and Activation: The C≡N group of the nitrile adsorbs onto the Niδ+ sites, while molecular hydrogen (H₂) activates on the Ni⁰ sites. acs.org

Hydrogenation to Imine: The activated hydrogen atoms then sequentially add to the carbon and nitrogen atoms of the nitrile group, forming a primary imine intermediate (R-CH=NH). acs.org

Hydrogenation to Amine: The imine intermediate is then further hydrogenated to the primary amine (R-CH₂-NH₂). acs.org

Computational models have been used to calculate the energy profiles of these reaction steps, identifying the transition states and the energy barriers associated with each step. These calculations help in understanding the factors that control the reaction rate and selectivity.

Table 2: Calculated Energy Barriers for Nitrile Hydrogenation Steps Interactive table available in the online version.

| Reaction Step | Catalyst Surface | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| H₂ Dissociation | Ni(111) | ~5-7 |

| C≡N Hydrogenation (first H) | Niδ+ | ~10-15 |

Illustrative data based on typical DFT calculations for nitrile hydrogenation on nickel surfaces. Actual values can vary depending on the specific nitrile and catalyst model used.

The computational analysis also sheds light on the formation of byproducts. The primary amine product can compete with the nitrile for adsorption on the catalyst surface and can react with the imine intermediate to form a secondary imine, which is then hydrogenated to a secondary amine. By understanding the relative energy barriers for these competing pathways, catalysts and reaction conditions can be optimized to favor the formation of the desired primary amine.

For the specific case of 3-(2-methoxyethoxy)propionitrile, computational modeling could be employed to understand the influence of the methoxyethoxy group on the adsorption geometry and the electronic properties of the nitrile group, thereby providing insights into its reactivity during hydrogenation. Such studies would be invaluable for the rational design of more efficient and selective catalysts for the synthesis of this compound.

Catalytic Functions of 3 2 Methoxyethoxy Propylamine in Polymer Chemistry

Catalysis of Silane (B1218182) Hydrolysis and Condensation Reactions

Organofunctional silanes are widely used as coupling agents and crosslinkers, and their effectiveness hinges on the hydrolysis of alkoxy groups to form reactive silanols, followed by condensation to create a stable siloxane network. The presence of a catalyst is often crucial to control the rates of these reactions. Aminosilanes, in particular, can act as effective catalysts for this process.

Mechanism of Silane Group Activation and Hydrolysis Acceleration

While specific research on the catalytic mechanism of 3-(2-Methoxyethoxy)propylamine in silane hydrolysis is not extensively detailed in publicly available literature, the catalytic activity of aminosilanes, in general, is well-documented. The primary amine group in this compound can act as a base catalyst. This basic character facilitates the nucleophilic attack of water on the silicon atom of the silane.

R-Si(OR')₃ + 3H₂O --(this compound)--> R-Si(OH)₃ + 3R'OH

Studies on other aminosilanes have shown that the rate of hydrolysis is significantly influenced by the pH of the medium. researchgate.net The basic nature of the amine in this compound would create an alkaline environment, which is known to promote the hydrolysis of alkoxysilanes.

Influence on Siloxane Network Formation Kinetics

Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions to form a crosslinked siloxane (Si-O-Si) network. This condensation can occur between two silanol groups (releasing water) or between a silanol group and an unhydrolyzed alkoxy group (releasing alcohol). This compound can also catalyze this condensation step.

The amine group can act as a general base catalyst, deprotonating a silanol group to form a more reactive silanolate anion (Si-O⁻). This anion can then readily attack another silicon atom, leading to the formation of a siloxane bond. The kinetics of this network formation are complex and depend on various factors, including the concentration of the catalyst, water, and the silane itself.

Table 1: General Factors Influencing Silane Hydrolysis and Condensation Rates

| Factor | Influence on Reaction Rate |

| pH | Both acidic and basic conditions catalyze the reactions. Amines create a basic environment. |

| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. Excess water can affect reaction kinetics. researchgate.net |

| Solvent | The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. |

| Temperature | Higher temperatures generally increase the reaction rates of both hydrolysis and condensation. |

| Steric Hindrance | Bulky substituents on the silicon atom can hinder the approach of water and other reactants. |

Role as a Curing Agent in Thermosetting Polymer Systems

Thermosetting polymers, such as epoxy resins, form rigid, three-dimensional networks upon curing. The choice of curing agent is critical as it dictates the processing characteristics, cure kinetics, and the final properties of the thermoset material. Primary amines are a common class of curing agents for epoxy resins.

Curing of Epoxy Resins by this compound

This compound, with its primary amine functionality, can act as an effective curing agent for epoxy resins. The active hydrogens on the primary amine group react with the epoxide rings of the epoxy resin in a nucleophilic ring-opening addition reaction.

The curing process is a stepwise polymerization. Initially, the primary amine attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group. This initial reaction is an addition reaction, forming an amine-epoxy adduct. threebond.co.jp

R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'

The newly formed secondary amine still possesses a reactive hydrogen and can react with another epoxy group. This second addition reaction results in the formation of a tertiary amine and another hydroxyl group, creating a branch point in the polymer network.

R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂

The hydroxyl groups generated during the curing process can also participate in further reactions, such as etherification with other epoxy groups, especially at elevated temperatures. This can lead to a more complex network structure. The reaction between an excessive amount of a polyamine with an epoxy resin can lead to the formation of an amine adduct, which has a higher molecular weight and is less volatile than the original amine. threebond.co.jp

The crosslinking density, which is the number of crosslinks per unit volume of the polymer, is a crucial parameter that determines the mechanical and thermal properties of the cured epoxy resin. As a primary amine, each molecule of this compound has two active hydrogens, allowing it to react with two epoxy groups and thus act as a crosslinking agent.

The final network architecture is influenced by the stoichiometry of the amine and epoxy groups, the reaction conditions, and the chemical structure of both the epoxy resin and the curing agent. The presence of the flexible ether segment in this compound can impart a degree of flexibility to the resulting polymer network. This can influence properties such as toughness and elongation at break.

The relationship between the crosslinking density and the properties of the cured epoxy is generally direct; higher crosslinking density often leads to a higher glass transition temperature (Tg), increased modulus, and improved chemical resistance. nih.govsemanticscholar.org However, very high crosslinking densities can sometimes lead to brittleness. The specific influence of this compound on the crosslinking density and network architecture of various epoxy systems would require detailed experimental analysis.

Table 2: General Relationship between Curing Agent Structure and Epoxy Network Properties

| Curing Agent Characteristic | Influence on Epoxy Network Properties |

| Amine Functionality (primary, secondary) | Determines the number of potential crosslinking sites per molecule. |

| Molecular Weight | Lower molecular weight amines can lead to higher crosslink density for a given mass. |

| Chain Flexibility (e.g., ether linkages) | Can increase the flexibility and toughness of the cured resin. researchgate.net |

| Steric Hindrance | Bulky groups near the amine functionality can affect reactivity and the final network structure. |

Catalytic Activity in Polyurethane Formation

The formation of polyurethane, a cornerstone of polymer chemistry, relies on the catalyzed reaction between an isocyanate and a polyol. Amine compounds are widely recognized for their efficacy as catalysts in this process, influencing both the rate of reaction and the properties of the final polymer. Among these, this compound is a primary amine that can function as a catalyst in urethane (B1682113) bond formation. Its catalytic activity stems from the nucleophilic nature of the nitrogen atom, which participates in the reaction mechanism to facilitate the addition of the polyol's hydroxyl group to the isocyanate group.

Amine-Isocyanate Addition Reactions

The fundamental reaction in polyurethane formation is the addition of an alcohol (polyol) to an isocyanate. Amine catalysts, including primary amines like this compound, accelerate this reaction. The mechanism of amine catalysis in urethane formation can proceed through several proposed pathways. One common mechanism involves the formation of an activated complex between the amine catalyst and the isocyanate. This interaction polarizes the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

Another proposed mechanism suggests that the amine catalyst first forms a complex with the alcohol, increasing the nucleophilicity of the hydroxyl group. This activated alcohol-amine complex then reacts with the isocyanate to form the urethane linkage, regenerating the amine catalyst to participate in further reactions. The specific pathway can be influenced by factors such as the structure of the amine, the isocyanate, the polyol, and the reaction conditions.

Kinetics of Urethane Bond Formation

The kinetics of urethane bond formation are significantly influenced by the choice of catalyst. Amine catalysts are known to substantially increase the rate of the gelling reaction (polyol-isocyanate reaction) and, in the case of foam production, the blowing reaction (water-isocyanate reaction). The catalytic activity of an amine is related to its basicity and steric hindrance around the nitrogen atom.

While specific kinetic data for this compound as a catalyst in polyurethane formation is not extensively detailed in publicly available research, the general principles of amine catalysis apply. The reaction rate is typically monitored by techniques such as titration of the isocyanate group concentration or by spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of the NCO peak and the appearance of the urethane linkage peak.

The following table illustrates a hypothetical comparison of reaction times for polyurethane formation with and without an amine catalyst, based on general knowledge of amine catalysis.

| Catalyst | Gel Time (seconds) | Tack-Free Time (seconds) |

|---|---|---|

| None | > 1800 | > 3600 |

| Amine Catalyst (e.g., a primary amine) | 120 - 300 | 300 - 600 |

Investigation of Amine-Based Catalytic Cycles in Polymerization

Amine catalysts operate in a catalytic cycle, where they are regenerated after each reaction event, allowing a small amount of catalyst to facilitate the formation of a large number of polymer chains. Understanding these cycles is crucial for controlling the polymerization process and tailoring the properties of the final product.

Role in Amidine-Type Catalysis for Curable Compositions

Amidine catalysts are a class of strong, non-nucleophilic bases that have shown high activity in various chemical transformations, including the curing of polymer systems. These catalysts can be particularly effective in promoting the crosslinking reactions in curable compositions, which may be based on silane or isocyanate chemistry.

Primary amines, such as this compound, can serve as precursors in the synthesis of amidine compounds. The synthesis of amidines often involves the reaction of a nitrile with an amine. While the direct use of this compound as a primary catalyst is in urethane formation, its potential role as a building block for more complex and highly active amidine catalysts is an area of interest in the development of advanced curable compositions.

Patents related to amidine catalysts for curable compositions often list a wide range of amines that can be used in their synthesis, highlighting the potential for creating a diverse library of catalysts with tailored activities. The structure of the starting amine influences the properties of the resulting amidine catalyst, such as its basicity, steric hindrance, and solubility.

Impact on Polymerization Efficiency and Reaction Rate

The efficiency of a polymerization process is heavily dependent on the catalyst's ability to increase the reaction rate without inducing undesirable side reactions. Amine catalysts play a critical role in enhancing the efficiency of polyurethane production by significantly reducing the required curing time and temperature.

The impact of an amine catalyst on the reaction rate is typically quantified by determining the rate constant of the catalyzed reaction. This can be done by plotting the concentration of reactants over time and fitting the data to a suitable rate law. The presence of a catalyst like this compound would be expected to lead to a significant increase in the observed rate constant compared to the uncatalyzed reaction.

The following table provides a conceptual representation of how a primary amine catalyst can affect the polymerization rate and efficiency.

| Parameter | Uncatalyzed Reaction | Amine-Catalyzed Reaction |

|---|---|---|

| Rate Constant (k) | Low | High |

| Activation Energy (Ea) | High | Lower |

| Curing Time | Long | Short |

| Curing Temperature | High | Lower / Ambient |

By lowering the activation energy of the urethane formation reaction, this compound, acting as a catalyst, can lead to a more efficient and economically viable polymerization process.

Applications of 3 2 Methoxyethoxy Propylamine in Advanced Material Formulations

Formulation and Performance in Adhesives and Sealants

Adhesion Promotion Mechanisms in Substrate Interactions

The primary amine group of 3-(2-Methoxyethoxy)propylamine is the key to its function as an adhesion promoter. This group can interact with substrates through several mechanisms. On polar surfaces, such as those with hydroxyl or carboxyl groups, the amine can form strong hydrogen bonds or acid-base interactions. In polymer systems containing acidic functionalities, such as acrylics with methacrylic acid, the amine can form ionic bonds, creating a strong link between the polymer matrix and the substrate. atamankimya.com

This adhesion promotion mechanism involves:

Chemical Coupling: The reactive primary amine can form covalent or ionic bonds with functional groups on the substrate or within the polymer matrix.

Improved Wetting: The presence of the amine can lower the surface tension of the formulation, allowing it to spread more effectively across the substrate, ensuring intimate contact.

Interfacial Modification: The molecule can orient itself at the interface, presenting a more favorable surface for bonding with the adhesive or sealant matrix.

These interactions create a robust interfacial layer that significantly enhances the bond strength and durability of the adhesive or sealant.

Rheological Properties of Amine-Cured Formulations

When used as a curing agent, particularly in epoxy-based systems, this compound plays a crucial role in determining the rheological behavior of the formulation. The viscosity, pot life, and gel time are critical processing parameters that are directly influenced by the amine's reactivity and concentration. rheonics.com The reaction between the primary amine's active hydrogens and the epoxy groups initiates the cross-linking process, leading to a gradual increase in viscosity until the material solidifies. threebond.co.jp

The rate of this viscosity increase is highly dependent on temperature and the stoichiometry of the amine-epoxy mixture. nih.govmdpi.com Higher temperatures typically accelerate the reaction, reducing the gel time and workable life of the formulation. nih.govmdpi.com The concentration of the curing agent is also critical; an optimal ratio ensures a complete reaction and the development of desired mechanical properties. nih.govmdpi.com Using an excessive amount of amine can, in some cases, lead to a lower reaction rate. nih.gov

Table 1: Representative Rheological Profile of an Amine-Cured Epoxy System This interactive table illustrates the typical relationship between temperature, curing agent concentration, and the resulting viscosity and gel time. Data is representative of a generic amine-cured epoxy system to illustrate the principles.

| Curing Temperature (°C) | Curing Agent (phr)* | Initial Viscosity (cP) | Gel Time (minutes) |

| 50 | 30 | 1200 | 150 |

| 50 | 40 | 1150 | 140 |

| 70 | 30 | 800 | 90 |

| 70 | 40 | 750 | 80 |

| 80 | 30 | 500 | 60 |

| 80 | 40 | 480 | 55 |

*phr = parts per hundred resin

Integration into Coating Technologies

In the realm of coating technologies, this compound and similar ether amines serve as valuable additives and building blocks. They are used to neutralize acidic functional groups in water-reducible polymer binders, enabling their dispersion in aqueous systems. google.com Furthermore, their ability to act as curing agents and adhesion promoters makes them integral to the formulation of high-performance protective and functional coatings. atamankimya.comgoogle.com

Development of High-Rigidity Coating Films

The development of rigid and hard coating films is essential for applications requiring scratch and abrasion resistance. This compound contributes to film rigidity by acting as a cross-linker in curable coating systems. As a primary amine, it can react with epoxy, isocyanate, or other functional resins to form a densely cross-linked three-dimensional network. paint.orgresearchgate.net

The rigidity and hardness of the resulting film are directly related to the cross-link density. The amine-epoxy reaction, for instance, builds this network, and a higher degree of reaction leads to superior hardness. paint.org Ether amine compositions have been shown to enhance the hardness and solvent resistance of coatings compared to some standard neutralizing amines. google.com The final film's properties can be tailored by adjusting the ratio of the amine to the resin, which controls the extent of cross-linking.

Table 2: Hardness Development in Amine-Cured Coatings This interactive table shows typical hardness development over time for a coating cured with an amine agent, demonstrating the progression of the cross-linking reaction. Data is illustrative.

| Curing Time (Hours) | Persoz Hardness (seconds) |

| 24 | 150 |

| 48 | 220 |

| 72 | 280 |

| 168 (7 days) | 350 |

Applications in High-Temperature Resistant Varnishes

The thermal stability of the components is critical for varnishes and coatings designed for high-temperature service. The molecular structure of this compound, which combines ether and amine functionalities, is beneficial for creating thermally stable polymer networks. researchgate.net Ether amines are known to be used as components in epoxy curatives to impart high thermal stability to materials. google.com The analogous compound, 3-Methoxypropylamine (B165612), is considered one of the most thermally stable amines and is employed in high-pressure applications. atamankimya.com

When used to cure epoxy resins, these amines can help create networks with a high glass transition temperature (Tg), a key indicator of a material's ability to retain its properties at elevated temperatures. google.com Formulations for demanding applications like microelectronics require a high Tg to withstand soldering processes. google.com The incorporation of stable building blocks like this compound into the polymer backbone is a strategy to achieve this high-temperature resistance.

Surface Wettability and Interface Phenomena in Coated Systems

The surface properties of a coating, such as its wettability, are governed by the chemical functionalities present at the air-coating interface. The inclusion of this compound in a formulation can significantly influence these properties. The polar primary amine group, if present at the surface, tends to increase surface energy, leading to lower water contact angles (more hydrophilic). Conversely, the less polar methoxyethoxy tail can orient away from a polar substrate, influencing the coating's interaction with its environment.

Studies on similar amine-functionalized surfaces, such as those treated with (3-aminopropyl)triethoxysilane (APTES), show that the presence of amine groups creates a surface that interacts strongly with water. This can lead to dynamic wetting phenomena where the contact angle changes over time. The final surface wettability is a result of the interplay between the amine functionality, surface roughness, and the potential for the functional groups to reorient at the interface.

Role in Thermoplastic and Foaming Compositions

The unique molecular structure of this compound, which features a primary amine group and a flexible ether linkage, suggests its potential utility in the formulation of thermoplastic and foamed polymeric materials. The primary amine offers a reactive site for chemical bonding, while the methoxyethoxy group can influence properties such as polarity, flexibility, and thermal stability.

Crosslinking in Thermoplastic Materials

The primary amine functionality in this compound serves as a potential site for creating crosslinked networks within thermoplastic matrices that possess suitable reactive groups. This crosslinking can transform the material's properties, enhancing its mechanical strength, thermal resistance, and chemical stability.

In principle, the amine group can react with various functional groups that can be incorporated into thermoplastic polymers, such as epoxides, anhydrides, and isocyanates. For instance, amines are widely used as hardeners for epoxy resins, where they form a rigid, three-dimensional network by reacting with epoxy groups. google.com This type of reaction is fundamental to creating thermosetting materials, but similar principles can be applied to crosslink or modify thermoplastics.

Patents describe the use of polyether amines to enhance the fluidity and thermal stability of polyamides. google.com Furthermore, in certain polymer systems, amines can participate in cross-linking reactions. For example, amines formed during the decomposition of some chemical blowing agents can be incorporated into the polymer network in systems like polyurethanes or epoxies, contributing to the final structure of the material. google.com This suggests that an ether amine like this compound could be employed as an additive in specific thermoplastic formulations to induce crosslinking upon thermal activation or in the presence of a suitable catalyst, thereby improving the performance characteristics of the final product.

| Potential Reactive Partner in Thermoplastic | Resulting Linkage | Effect on Thermoplastic |

| Epoxy Group | Amino-alcohol | Covalent Crosslink |

| Anhydride Group | Amide and Carboxylic Acid | Grafting/Crosslinking |

| Isocyanate Group | Urea | Urethane (B1682113)/Urea Crosslink |

This table illustrates the theoretical reactive pathways for this compound in functionalized thermoplastics based on general amine chemistry.

Functionality in Chemical Blowing Agents for Polymer Foams

In the production of polymer foams, chemical blowing agents (CBAs) are substances that decompose under heat to generate gas, which then expands the polymer into a cellular structure. While this compound is not a primary blowing agent itself, its chemical nature suggests it could function as an activator or a reactive component in foaming systems.

The decomposition of some CBAs can be initiated or accelerated by activators. The amine group in this compound could potentially act as such an activator for certain types of blowing agents, influencing the temperature and rate of gas generation.

Moreover, in the context of polyurethane (PUR) and polyisocyanurate (PIR) foams, various amines and polyamines are utilized as chain extenders, cross-linkers, and curing agents. google.com The primary amine of this compound could react with isocyanate groups present in polyurethane formulations. This reaction would incorporate the molecule directly into the polymer backbone of the foam, potentially modifying its properties. The flexible ether segment of the molecule could impart a degree of plasticity and toughness to the resulting foam structure. Some patents note that amines produced during the breakdown of certain blowing agents can have a catalytic effect or become part of the polymer cross-linking process in polyurethane or epoxy systems. google.com

Emerging Applications in Polymer Additives and Modifiers

The bifunctional nature of this compound—possessing both a polar amine group and a flexible, moderately polar ether segment—positions it as a candidate for emerging roles as a specialty additive in complex polymer systems.

Compatibilizers for Polymer Blends and Composites

Immiscible polymer blends often suffer from poor mechanical properties due to weak adhesion between the different polymer phases. Compatibilizers are additives that locate at the interface between the phases, reducing interfacial tension and improving adhesion.

| Polymer 1 | Functional Group on Polymer 1 | Role of this compound | Polymer 2 | Potential Interaction |

| Polyolefin | Glycidyl Methacrylate (GMA) | Covalent reaction with amine group | Polyester | Dipole-dipole interaction with ether group |

| Polystyrene | Maleic Anhydride | Reaction with amine to form imide | Polyamide | Hydrogen bonding |

This table provides a hypothetical overview of how this compound could function as a reactive compatibilizer in specific polymer blend systems.

Modifiers for Rheological Control in Polymer Processing

The flow behavior (rheology) of a polymer melt is a critical factor in processing techniques like extrusion, injection molding, and film blowing. Rheology modifiers are added to polymers to alter their viscosity and viscoelastic properties, optimizing them for a specific process.

Amine-functional polymers have been investigated as rheology control agents in various formulations. google.comgoogle.com While often used in liquid or coating systems, the underlying chemical interactions can also apply to polymer melts. The introduction of a small molecule like this compound into a polymer melt could disrupt polymer chain-chain interactions, potentially lowering viscosity. Conversely, if the polymer matrix contains reactive sites, the amine could form temporary or permanent crosslinks, leading to an increase in viscosity or melt strength. The flexible ether chain could also contribute to modifying the viscoelastic response of the material. The specific effect would be highly dependent on the chemical nature of the polymer and the processing conditions.

Mechanistic and Kinetic Studies of 3 2 Methoxyethoxy Propylamine Reactivity in Polymer Systems

Investigation of Amine-Initiated Polymerization Pathways

The primary amine group of 3-(2-Methoxyethoxy)propylamine is the key functional moiety that initiates polymerization in various polymer systems, most notably with epoxy resins. The polymerization process proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the epoxy ring. This reaction leads to the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.

The newly formed secondary amine is also reactive and can further react with another epoxy group, leading to the formation of a tertiary amine and a second hydroxyl group. This step-growth polymerization process results in the formation of a highly cross-linked, three-dimensional polymer network. The presence of the flexible methoxyethoxy group in the structure of this compound can influence the network's physical properties, such as its glass transition temperature and mechanical strength.

In systems containing silane (B1218182) coupling agents, the amine group of this compound can also catalyze the hydrolysis and condensation of alkoxysilanes. This dual functionality allows it to act as both a curing agent for the polymer matrix and a coupling agent to improve adhesion to inorganic substrates.

Reaction Kinetics and Activation Energies of Curing Processes

The curing kinetics of polymer systems involving this compound are typically studied using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction as a function of temperature and time. The reaction rate is often found to be autocatalytic, where the hydroxyl groups generated during the epoxy-amine reaction catalyze further reactions.

Table 1: Representative Kinetic Parameters for Epoxy-Amine Curing Reactions (Analogous Systems)

| Curing System (Analogous) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |

| DGEBA / DDS | 55.1 - 97.2 | - | - | canada.ca |

| DGEBA / Aliphatic Amine | ~64 | - | Autocatalytic | pku.edu.cn |

| Epoxy / Aromatic Amine | ~87 | - | Isoconversional | mdpi.com |

Note: This table presents data from analogous systems to illustrate typical kinetic parameters. DGEBA (Bisphenol A diglycidyl ether) and DDS (diaminodiphenyl sulfone) are common components in epoxy resin systems.

Influence of Environmental Factors on Reaction Mechanisms

Environmental conditions, particularly humidity and temperature, can significantly impact the reaction mechanisms and kinetics of curing processes involving this compound.

In polymer systems where this compound is used in conjunction with alkoxysilane coupling agents, humidity plays a crucial role. The presence of water is essential for the hydrolysis of the alkoxy groups on the silane to form reactive silanol (B1196071) groups (Si-OH). The amine group of this compound can act as a base catalyst for this hydrolysis reaction.

Following hydrolysis, the silanol groups can undergo condensation reactions with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network at the polymer-substrate interface. They can also form covalent bonds with hydroxyl groups on the surface of inorganic substrates, thereby enhancing adhesion. However, excessive humidity can be detrimental. High concentrations of water can lead to the rapid self-condensation of silanes in solution before they can interact with the substrate, potentially leading to a weaker interface. researchgate.net The optimal level of humidity is therefore a critical process parameter. Studies on similar aminosilanes have shown that the rate of hydrolysis and condensation is highly dependent on pH and the water-to-silane ratio. researchgate.netresearchgate.net

The rate of amine-mediated curing reactions is highly dependent on temperature. An increase in temperature generally leads to a significant increase in the reaction rate, following the Arrhenius equation. This is because higher temperatures provide the necessary energy to overcome the activation energy barrier of the reaction.

Thermal analysis techniques like DSC are instrumental in determining the temperature dependence of the curing process. kohan.com.tw By conducting experiments at different isothermal temperatures or at various heating rates, it is possible to determine the kinetic parameters, including the activation energy and the pre-exponential factor. This information is vital for designing appropriate cure cycles for industrial applications, ensuring complete curing and optimal performance of the final product. For many epoxy-amine systems, the curing process can be initiated at room temperature, but elevated temperatures are often used to accelerate the reaction and achieve full cross-linking. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 2 Methoxyethoxy Propylamine Within Polymeric Networks

In-situ Spectroscopic Monitoring of Curing Reactions (e.g., FTIR, Raman Spectroscopy)

In-situ spectroscopic monitoring provides real-time insights into the chemical transformations occurring during the curing of a polymer with 3-(2-Methoxyethoxy)propylamine. This allows for the precise tracking of reaction kinetics and the degree of cure.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for this purpose. The curing reaction between the primary amine of this compound and an epoxy resin, for instance, can be monitored by observing changes in specific infrared absorption bands. The primary amine group (-NH₂) exhibits characteristic stretching vibrations. As the curing reaction proceeds, these primary amine peaks diminish, while new peaks corresponding to secondary amines (-NH-) and hydroxyl groups (-OH) appear and grow. The consumption of the epoxy groups is also monitored by the decrease in the intensity of the oxirane ring vibration band. By tracking the area of these peaks over time at a constant curing temperature, the reaction kinetics can be modeled.

Raman Spectroscopy offers a complementary in-situ method. It is particularly advantageous for systems containing fillers or for monitoring reactions in aqueous environments due to the weak Raman scattering of water. Similar to FTIR, the progress of the cure can be followed by monitoring the disappearance of bands associated with the reactants and the appearance of bands for the products. For example, the symmetric stretching of the epoxy ring is a strong and well-defined Raman band that can be used to quantify the extent of the reaction.

| Spectroscopic Technique | Key Vibrational Bands Monitored | Information Gained |

| FTIR Spectroscopy | Disappearance of primary amine (-NH₂) stretches; Appearance of secondary amine (-NH-) and hydroxyl (-OH) stretches; Disappearance of epoxy ring vibrations. | Real-time cure kinetics, degree of conversion, identification of functional group changes. |

| Raman Spectroscopy | Disappearance of symmetric epoxy ring stretch; Changes in backbone vibrations. | Complementary kinetic data, useful for filled systems or aqueous environments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Reaction Products and Network Structure

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly informative. By analyzing the chemical shifts, it is possible to identify the different carbon environments within the polymer network. For a network cured with this compound, specific resonances would confirm the formation of C-N bonds from the reaction of the amine with the polymer backbone. The signals corresponding to the carbon atoms in the methoxyethoxypropyl side chain can also be identified, providing information on their mobility and integration into the network. For instance, a comparison of the spectrum of the neat amine with the cured polymer would show a downfield shift for the carbon adjacent to the nitrogen, confirming its transformation from a primary to a secondary or tertiary amine.

¹H NMR can also be employed, often in combination with advanced techniques, to probe the proton environments and the extent of reaction. Swelling the network in a suitable deuterated solvent can sometimes allow for high-resolution liquid-state NMR analysis of the soluble fractions or the swollen gel phase, providing insights into network heterogeneity.

| NMR Technique | Typical Nucleus Observed | Structural Information Obtained |

| ¹³C CP/MAS NMR | ¹³C | Identification of new C-N bond formation, confirmation of the ether linkage's presence in the final network, degree of crosslinking. |

| ¹H NMR (Solid-state or Swollen Gel) | ¹H | Proton environments, mobility of different segments of the network, residual reactant analysis. |

Chromatographic Techniques for Residual Amine Analysis in Cured Matrices

The presence of unreacted, residual this compound in a cured polymer can significantly impact its properties, including its chemical resistance, thermal stability, and biocompatibility. Therefore, accurate quantification of any leachable amine is critical.

High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (MS) or a UV detector, is a common method for this analysis. A sample of the cured polymer is extracted with a suitable solvent under defined conditions. The extract is then injected into the HPLC system. The separation is typically achieved on a reverse-phase column, where the mobile phase composition is optimized to resolve the amine from other extractable components.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another viable technique. For GC analysis, the extracted amine may need to be derivatized to increase its volatility and thermal stability. The amount of residual amine is quantified by comparing the peak area from the sample extract to a calibration curve generated from known concentrations of this compound standards.

| Chromatographic Method | Detector | Sample Preparation | Key Advantage |

| HPLC | MS, UV | Solvent extraction of the cured polymer. | High sensitivity and selectivity, suitable for non-volatile compounds. |

| GC | MS, FID | Solvent extraction, possibly followed by derivatization. | Excellent separation efficiency for volatile and semi-volatile compounds. |

Microscopic Analysis of Cured Material Morphology and Phase Behavior

The morphology and phase behavior of the cured polymer network, which are influenced by the curing agent, directly affect the material's mechanical and thermal properties.

Scanning Electron Microscopy (SEM) is used to investigate the fracture surface morphology of the cured material. This can reveal information about the crosslink density and the failure mechanism (e.g., brittle or ductile fracture). The incorporation of the flexible ether side chain from this compound can lead to changes in the fracture surface topology compared to a more rigid curing agent.

Atomic Force Microscopy (AFM) can provide higher-resolution imaging of the surface topography and can also be operated in modes that map variations in local mechanical properties (e.g., modulus), which can be used to identify different phases or domains within the cured polymer network. This is particularly useful for studying phase separation in polymer blends or composites where this compound is used as a compatibilizer or curing agent.

Computational Chemistry and Structure Reactivity Relationship Srr Analysis of 3 2 Methoxyethoxy Propylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-(2-Methoxyethoxy)propylamine. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the amine group, indicating its role as the principal electron donor in chemical reactions. Conversely, the LUMO is distributed across the molecule, ready to accept electron density. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Mulliken charge analysis reveals the partial charges on each atom, highlighting the electrostatic potential of the molecule. The nitrogen atom is expected to carry a significant negative charge, reinforcing its nucleophilic character, while the hydrogen atoms of the amine group will have positive charges, making them susceptible to abstraction.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability of the amine group. |

| LUMO Energy | 2.1 eV | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

| Mulliken Charge on N | -0.95 e | Confirms the nucleophilic nature of the amine. |

| Note: These values are hypothetical and representative of what would be expected from DFT calculations. |

Molecular Dynamics Simulations of Amine-Polymer Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound within a polymer matrix, such as an epoxy resin during curing. researchgate.netresearchgate.net These simulations model the movement of atoms over time, providing insights into intermolecular forces, conformational changes, and transport properties.

In the context of polymer curing, MD simulations can elucidate the role of this compound as a curing agent. The simulations would track the interactions between the amine groups of the molecule and the epoxide rings of the resin. nih.govnih.gov The primary amine can react with two epoxide groups, initiating the cross-linking process that leads to the formation of a durable thermoset polymer network.

The simulations would reveal the formation of hydrogen bonds between the amine's hydrogen atoms and the oxygen atoms of the epoxy resin, as well as with other amine or ether molecules. These non-covalent interactions are crucial for the initial mixing and orientation of the reactants, and they contribute significantly to the mechanical properties of the final cured material. nih.govnih.gov The flexibility of the methoxyethoxy tail can also be analyzed, as it can influence the spacing between polymer chains and affect properties like the glass transition temperature and mechanical strength of the resulting polymer. researchgate.net

Table 2: Simulated Interaction Parameters of this compound in an Epoxy Resin Matrix

| Parameter | Simulated Value | Implication |

| Amine-Epoxide Radial Distribution Function (g(r)) Peak | 3.5 Å | Indicates the most probable distance for reaction initiation. acs.org |

| Hydrogen Bond Lifetime | 5-10 ps | Reflects the strength and dynamics of intermolecular attractions. |

| Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s | Influences the rate of the curing reaction. |

| Radius of Gyration of the Methoxyethoxy Tail | 4.2 Å | Provides insight into the conformational flexibility and spatial influence of the tail. |

| Note: These values are hypothetical and representative of what would be expected from MD simulations. |

Predictive Modeling of Catalytic Activity and Curing Performance

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be used to correlate the molecular structure of this compound with its performance as a catalyst or curing agent. researchgate.netaiche.org These models are built upon datasets of molecules with known activities and their calculated molecular descriptors.

For catalytic applications, a predictive model could forecast the efficiency of this compound in promoting specific chemical reactions. The model would likely incorporate descriptors such as the charge on the nitrogen atom, the HOMO energy, and steric parameters to predict the rate constant or yield of a catalyzed reaction. acs.org

In the context of polymer curing, predictive models can estimate key performance indicators like gel time, the final degree of cure, and the mechanical properties of the cured polymer. aiche.org By inputting the calculated descriptors for this compound, the model could predict its curing profile, allowing for the optimization of formulations and processing conditions without extensive empirical testing. Machine learning algorithms are increasingly being used to develop sophisticated predictive models from large datasets of experimental and computational data. nih.gov

Table 3: Predictive Model Outputs for Curing Performance

| Performance Metric | Predicted Outcome | Basis of Prediction |

| Gel Time | Moderate | Based on the reactivity of the primary amine and steric hindrance from the alkoxy chain. |

| Final Glass Transition Temperature (Tg) | Moderate to High | Influenced by the crosslink density and the flexibility of the methoxyethoxy group. |

| Tensile Modulus | Good | Correlated with the predicted degree of cross-linking and intermolecular interactions. |

| Note: These outcomes are qualitative predictions based on established structure-property relationships. |

Theoretical Studies on Non-Covalent Interactions within Polymer Matrices

The performance of a polymer is not solely dependent on its covalent network but is also significantly influenced by the myriad of non-covalent interactions present within the matrix. nih.govmdpi.com Theoretical studies are crucial for dissecting these weak interactions and understanding their collective impact on material properties.

For this compound integrated into a polymer, the primary non-covalent interaction is hydrogen bonding. The amine group can act as a hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. nih.gov These interactions contribute to the cohesion of the polymer network, influencing its strength, toughness, and resistance to solvents.

Van der Waals forces, although weaker on an individual basis, are numerous and collectively play a significant role in the packing and density of the polymer chains. The flexible methoxyethoxy tail of the molecule can engage in these interactions, and its conformation will affect the local polymer morphology.

Advanced computational techniques, such as the Atoms in Molecules (AIM) theory, can be employed to characterize and quantify these non-covalent interactions, providing a deeper understanding of the structure-property relationships in the final material.

Studies on the Durability and Environmental Performance of 3 2 Methoxyethoxy Propylamine Modified Materials

Investigation of Catalyst Migration in Cured Polymeric Systems

The migration of catalysts and unreacted monomers from cured polymeric materials is a significant concern, particularly in applications with stringent purity and safety requirements such as food packaging, medical devices, and electronics. Migrating substances can affect the material's long-term performance, cause surface defects, and lead to contamination of contacting substances.

Mechanism of Migration Resistance

The migration of amine catalysts can be mitigated by anchoring them into the polymer network. This is often achieved by incorporating reactive functional groups into the amine molecule that can form covalent bonds with the polymer matrix during the curing process. For instance, amine catalysts containing hydroxyl (-OH) groups can react with isocyanate groups in polyurethane systems, effectively binding the catalyst to the polymer backbone. acs.orgresearchgate.net This prevents the catalyst from migrating to the surface of the material over time. acs.org

For a compound like 3-(2-Methoxyethoxy)propylamine, which is a primary amine, its primary amine group (-NH2) would readily react with epoxy or isocyanate functionalities, integrating it into the polymer network as a curing agent. youtube.com This inherent reactivity would significantly restrict its ability to migrate post-cure. The presence of the ether linkage in its structure is not expected to detract from this primary reaction mechanism.

Table 1: Potential Migration Resistance of this compound in Different Polymer Systems (Theoretical)

| Polymer System | Reactive Group | Interaction with this compound | Expected Migration Resistance |

| Epoxy Resin | Epoxide Ring | Covalent bond formation via reaction of the primary amine with the epoxide. | High |

| Polyurethane | Isocyanate Group | Covalent bond formation via reaction of the primary amine with the isocyanate. | High |

This table is based on theoretical chemical principles, as specific studies on the migration of this compound were not found.

Analytical Techniques for Trace Migration Detection

Several highly sensitive analytical techniques are employed to detect and quantify the migration of trace amounts of substances from polymeric materials. The choice of method often depends on the nature of the analyte and the matrix from which it is being extracted.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For amine analysis, a derivatization step is often employed to increase the volatility and improve chromatographic separation. andersondevelopment.com GC-MS can provide high sensitivity, with detection limits often in the parts-per-billion (ppb) range. andersondevelopment.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. chemistryviews.orgnih.gov Similar to GC, derivatization with a UV-absorbing or fluorescent tag is common for detecting amines that lack a strong chromophore. chemistryviews.org HPLC methods have been validated for the determination of biogenic amines in various matrices with low limits of detection (LOD) and quantification (LOQ). youtube.com

Spectrophotometry: Colorimetric methods, such as those based on the diazotization of primary aromatic amines and subsequent coupling to form a colored azo dye, can be used for quantitative analysis. rsc.org While generally less specific than chromatographic methods, spectrophotometry can be a cost-effective screening tool.

Table 2: Comparison of Analytical Techniques for Amine Migration Studies

| Technique | Principle | Typical Analytes | Advantages | Disadvantages |

| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Volatile & semi-volatile compounds. | High sensitivity and specificity. | May require derivatization for polar amines. |

| HPLC-UV/Fluorescence | Separation by polarity, detection by UV absorbance or fluorescence. | Non-volatile & thermally labile compounds. | Wide applicability, good quantification. | Requires chromophore or derivatization. |

| Spectrophotometry | Measurement of light absorption by a colored derivative. | Compounds that can form colored species. | Cost-effective, simple instrumentation. | Lower specificity, potential for interferences. |

Hydrolytic Stability of Cured Networks Containing this compound

Hydrolytic stability refers to a material's resistance to degradation by water. In amine-cured polymer networks, such as epoxies and polyurethanes, the linkages formed during curing and the nature of the polymer backbone play a crucial role in determining their long-term performance in humid or aqueous environments.

Thermal and Oxidative Degradation Pathways of Amine-Cured Polymers

The degradation of polymers at elevated temperatures or in the presence of oxygen can lead to a loss of mechanical properties, discoloration, and the formation of volatile byproducts. The degradation pathways of amine-cured polymers are complex and depend on the specific structures of the resin and the curing agent.

Thermal Degradation: In the absence of oxygen, thermal degradation of amine-cured epoxies typically involves the cleavage of the weakest bonds in the polymer network. This can include the C-N bonds of the amine crosslinks and the ether linkages in the epoxy backbone. The process often occurs in multiple steps, with the initial stages involving chain scission and the later stages involving the decomposition of the resulting products. nih.gov

Oxidative Degradation: In the presence of oxygen, the degradation process is often initiated by the formation of free radicals. Current time information in Brisbane, AU. These radicals can then react with oxygen to form peroxy radicals, which can propagate a chain reaction leading to the breakdown of the polymer. dtic.mil For amine-cured systems, the amine crosslink sites can be particularly susceptible to oxidation, potentially leading to the formation of amide groups. Current time information in Brisbane, AU. The ether linkage in this compound could also be a site for oxidative attack, although specific studies on this compound are lacking. The general mechanism of oxidative degradation in polymers involves initiation, propagation, and termination steps, often leading to changes in the material's chemical structure and physical properties. youtube.com

Future Research Directions and Innovations for 3 2 Methoxyethoxy Propylamine